Cas no 2680691-72-7 (tert-butyl N-3-(trifluoromethyl)but-3-en-2-ylcarbamate)

tert-butyl N-3-(trifluoromethyl)but-3-en-2-ylcarbamate structure
2680691-72-7 structure
商品名:tert-butyl N-3-(trifluoromethyl)but-3-en-2-ylcarbamate
CAS番号:2680691-72-7
MF:C10H16F3NO2
メガワット:239.234753608704
CID:5646502
PubChem ID:165906382

tert-butyl N-3-(trifluoromethyl)but-3-en-2-ylcarbamate 化学的及び物理的性質

名前と識別子

    • 2680691-72-7
    • tert-butyl N-[3-(trifluoromethyl)but-3-en-2-yl]carbamate
    • EN300-28276700
    • tert-butyl N-3-(trifluoromethyl)but-3-en-2-ylcarbamate
    • インチ: 1S/C10H16F3NO2/c1-6(10(11,12)13)7(2)14-8(15)16-9(3,4)5/h7H,1H2,2-5H3,(H,14,15)
    • InChIKey: VQSFBZQDJIXKKV-UHFFFAOYSA-N
    • ほほえんだ: FC(C(=C)C(C)NC(=O)OC(C)(C)C)(F)F

計算された属性

  • せいみつぶんしりょう: 239.11331324g/mol
  • どういたいしつりょう: 239.11331324g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 279
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 38.3Ų

tert-butyl N-3-(trifluoromethyl)but-3-en-2-ylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28276700-10.0g
tert-butyl N-[3-(trifluoromethyl)but-3-en-2-yl]carbamate
2680691-72-7 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28276700-5g
tert-butyl N-[3-(trifluoromethyl)but-3-en-2-yl]carbamate
2680691-72-7
5g
$3520.0 2023-09-09
Enamine
EN300-28276700-1g
tert-butyl N-[3-(trifluoromethyl)but-3-en-2-yl]carbamate
2680691-72-7
1g
$1214.0 2023-09-09
Enamine
EN300-28276700-2.5g
tert-butyl N-[3-(trifluoromethyl)but-3-en-2-yl]carbamate
2680691-72-7 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28276700-0.25g
tert-butyl N-[3-(trifluoromethyl)but-3-en-2-yl]carbamate
2680691-72-7 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28276700-10g
tert-butyl N-[3-(trifluoromethyl)but-3-en-2-yl]carbamate
2680691-72-7
10g
$5221.0 2023-09-09
Enamine
EN300-28276700-5.0g
tert-butyl N-[3-(trifluoromethyl)but-3-en-2-yl]carbamate
2680691-72-7 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28276700-0.5g
tert-butyl N-[3-(trifluoromethyl)but-3-en-2-yl]carbamate
2680691-72-7 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28276700-1.0g
tert-butyl N-[3-(trifluoromethyl)but-3-en-2-yl]carbamate
2680691-72-7 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28276700-0.1g
tert-butyl N-[3-(trifluoromethyl)but-3-en-2-yl]carbamate
2680691-72-7 95.0%
0.1g
$1068.0 2025-03-19

tert-butyl N-3-(trifluoromethyl)but-3-en-2-ylcarbamate 関連文献

tert-butyl N-3-(trifluoromethyl)but-3-en-2-ylcarbamateに関する追加情報

Introduction to Tert-butyl N-3-(trifluoromethyl)but-3-en-2-ylcarbamate (CAS No. 2680691-72-7)

Tert-butyl N-3-(trifluoromethyl)but-3-en-2-ylcarbamate (CAS No. 2680691-72-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and agrochemical research due to its unique structural features and potential applications. This compound belongs to the class of carbamates, which are widely recognized for their versatility in medicinal chemistry. The presence of a trifluoromethyl group and an allyl moiety in its structure imparts distinct chemical properties, making it a valuable intermediate in the synthesis of biologically active molecules.

The molecular structure of tert-butyl N-3-(trifluoromethyl)but-3-en-2-ylcarbamate consists of a carbamate functional group attached to a tert-butyl group, which enhances its stability and reactivity. The trifluoromethyl substituent is particularly noteworthy, as it is known to influence the electronic properties of adjacent atoms, thereby modulating the pharmacokinetic and pharmacodynamic profiles of compounds containing this moiety. This feature has been extensively studied in drug design, where trifluoromethyl groups are often incorporated to improve metabolic stability, lipophilicity, and binding affinity.

In recent years, there has been a surge in research focused on the development of novel carbamate-based compounds with therapeutic potential. The allyl group in tert-butyl N-3-(trifluoromethyl)but-3-en-2-ylcarbamate provides a reactive site for further functionalization, enabling the synthesis of more complex molecules. This flexibility has made it a useful building block in the construction of heterocyclic scaffolds, which are prevalent in many pharmacologically active agents.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently targeted in anticancer therapies. The trifluoromethyl group can enhance the binding affinity of kinase inhibitors by increasing lipophilicity and reducing metabolic liability. Additionally, the allyl group can be utilized for cross-coupling reactions, such as Suzuki or Heck reactions, which are essential for constructing complex molecular architectures.

Recent studies have also explored the use of tert-butyl N-3-(trifluoromethyl)but-3-en-2-ylcarbamate as a precursor in the synthesis of agrochemicals. The structural features of this compound make it a promising candidate for developing novel pesticides with improved efficacy and environmental safety. The trifluoromethyl group can enhance insecticidal activity by influencing target-site specificity, while the carbamate moiety provides a scaffold for further derivatization to achieve desired biological properties.

The synthesis of tert-butyl N-3-(trifluoromethyl)but-3-en-2-ylcarbamate typically involves multi-step organic transformations, starting from readily available precursors. A common synthetic route includes the reaction of an allylic alcohol with a trifluoromethylated carbamate precursor under acidic or basic conditions. The tert-butyl group is often introduced via esterification or amidation reactions, which can be tailored to achieve high yields and purity.

In terms of applications, tert-butyl N-3-(trifluoromethyl)but-3-en-2-ylcarbamate has shown promise in preclinical studies as a versatile intermediate for drug discovery. Its structural features allow for diverse modifications, making it adaptable to various therapeutic areas. Researchers have leveraged its reactivity to develop novel compounds with potential applications in oncology, immunology, and neurology.

The impact of the trifluoromethyl group on the biological activity of derived compounds cannot be overstated. This substituent has been shown to enhance binding interactions with biological targets by increasing lipophilicity and reducing susceptibility to metabolic degradation. Furthermore, the carbamate moiety contributes to solubility and bioavailability, making it an attractive feature for pharmaceutical development.

As research continues to advance our understanding of molecular interactions, compounds like tert-butyl N-3-(trifluoromethyl)but-3-en-2-ylcarbamate will play an increasingly important role in drug discovery and agrochemical innovation. Their unique structural features offer opportunities for designing molecules with enhanced efficacy and reduced side effects. By exploring new synthetic methodologies and exploring their biological potential, scientists can unlock new possibilities for therapeutic intervention.

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